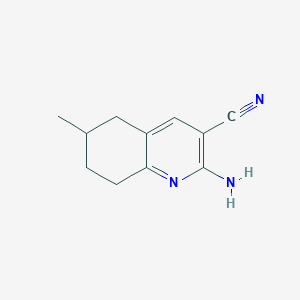
Fmoc-d-val-opfp
Übersicht
Beschreibung
“Fmoc-d-val-opfp” is a Fmoc-protected valine derivative . It is also known as N-α-Fmoc-L-valine pentafluorophenyl ester . It is used in the synthesis of peptides .
Synthesis Analysis
“Fmoc-d-val-opfp” is used in Fmoc solid-phase peptide synthesis (SPPS) . It is a pre-formed pentafluorophenyl ester for coupling of valine amino-acid residues . The use of “Fmoc-d-val-opfp” enables bromophenol blue monitoring of amide bond formation .
Molecular Structure Analysis
The molecular formula of “Fmoc-d-val-opfp” is C26H20F5NO4 . It has a molecular weight of 505.43 g/mol .
Chemical Reactions Analysis
“Fmoc-d-val-opfp” is used in Fmoc SPPS , a type of peptide synthesis . The Fmoc group can be rapidly removed in SPPS .
Physical And Chemical Properties Analysis
“Fmoc-d-val-opfp” is a white to slight yellow to beige powder . It has an optical rotation of α 25/D (c=1 in chloroform): -25.5 - -20.5 ° . It is clearly soluble in DMF (0.5 mmole in 3 ml DMF) .
Wissenschaftliche Forschungsanwendungen
Asparagine Coupling in Peptide Synthesis
Fmoc-d-val-opfp is utilized in peptide synthesis, particularly in addressing side reactions during the activation of side chain unprotected asparagine in Fmoc-solid phase peptide synthesis. This application ensures a homogeneous peptide product, minimizing the formation of undesired byproducts like beta-cyano alanine (Gausepohl, Kraft, & Frank, 2009).
Synthesis of O-Glycopeptides
The compound plays a significant role in the stereoselective synthesis of O-glycopeptides, proving to be efficient and rapid in the synthesis process, with a high yield and stereoselectivity of over 97% in certain cases. This method is particularly useful for the routine synthesis of O-glycopeptides (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Syntheses of Glycopeptide Fragments
In the solid-phase synthesis of glycopeptides, such as those from RNA-polymerase II and mammalian neurofilaments, Fmoc-d-val-opfp is essential for constructing glycosylated building blocks. These building blocks facilitate the synthesis of glycopeptides in good yields and are fully characterized by various spectroscopic methods (Meinjohanns et al., 1995).
Application in Glycopeptide Libraries
This compound is instrumental in creating glycopeptide libraries for the rapid identification of glycopeptides that mimic the action of oligosaccharides. The use of Fmoc-d-val-opfp in this context aids in the high-throughput screening and analysis of active glycopeptides (Hilaire, Lowary, & Meldal, 1998).
Multiple-Column Solid-Phase Glycopeptide Synthesis
The compound is utilized in the preparation of building blocks for the simultaneous synthesis of various O-glycopeptides, enhancing the efficiency and purity of the glycopeptides obtained. This application is particularly relevant in studying glycopeptides from human intestinal mucin and porcine submaxillary gland mucin (Peters et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149137 | |
| Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-val-opfp | |
CAS RN |
125043-10-9 | |
| Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125043-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




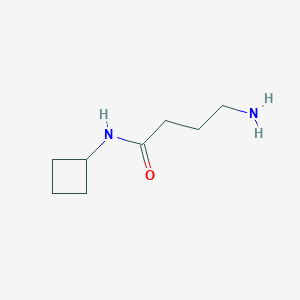
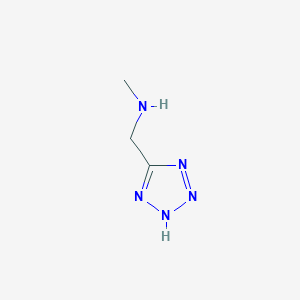
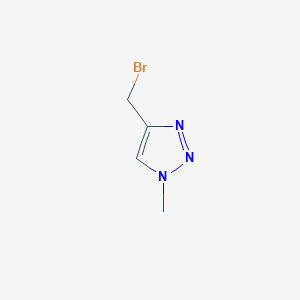
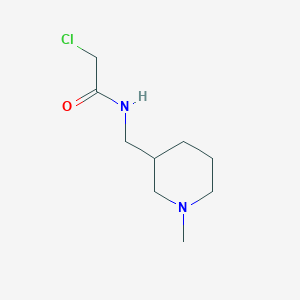

amine](/img/structure/B3225537.png)
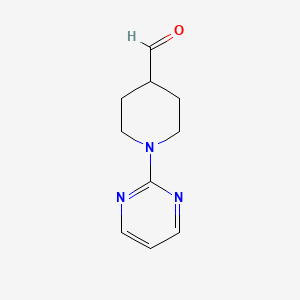


![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B3225569.png)

![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B3225584.png)
